N-(5,7-Dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide N-(5,7-Dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1008693-84-2
VCID: VC0368172
InChI: InChI=1S/C22H26N2O3/c1-14-7-5-8-18(12-14)27-10-6-9-24-21-16(3)11-15(2)13-19(21)20(22(24)26)23-17(4)25/h5,7-8,11-13,20H,6,9-10H2,1-4H3,(H,23,25)
SMILES: CC1=CC(=CC=C1)OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5g/mol

N-(5,7-Dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide

CAS No.: 1008693-84-2

Main Products

VCID: VC0368172

Molecular Formula: C22H26N2O3

Molecular Weight: 366.5g/mol

N-(5,7-Dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide - 1008693-84-2

CAS No. 1008693-84-2
Product Name N-(5,7-Dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide
Molecular Formula C22H26N2O3
Molecular Weight 366.5g/mol
IUPAC Name N-[5,7-dimethyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide
Standard InChI InChI=1S/C22H26N2O3/c1-14-7-5-8-18(12-14)27-10-6-9-24-21-16(3)11-15(2)13-19(21)20(22(24)26)23-17(4)25/h5,7-8,11-13,20H,6,9-10H2,1-4H3,(H,23,25)
Standard InChIKey SVAUNLNIFHZQES-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C
Canonical SMILES CC1=CC(=CC=C1)OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C
PubChem Compound 17523822
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator